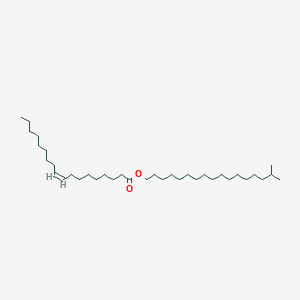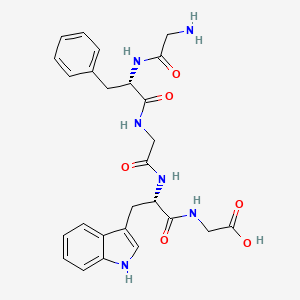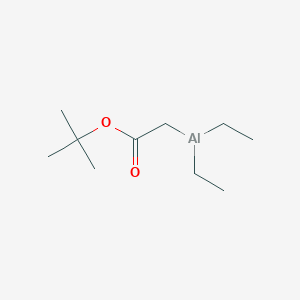
Isostearyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isostearyl oleate is an ester formed from the reaction of isostearyl alcohol and oleic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is known for its ability to enhance the spreadability of formulations and improve the overall sensory experience of cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isostearyl oleate is typically synthesized through an esterification reaction between isostearyl alcohol and oleic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Isostearyl oleate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isostearyl alcohol and oleic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Isostearyl alcohol and oleic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Isostearyl oleate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology, it is used in formulations to study skin permeability and the effects of emollients on skin hydration. In medicine, it is incorporated into topical formulations to enhance the delivery of active pharmaceutical ingredients. In the cosmetic industry, it is widely used in moisturizers, lotions, and other skincare products due to its excellent emollient properties .
Mechanism of Action
The primary mechanism by which isostearyl oleate exerts its effects is through its emollient properties. It forms a thin, non-greasy film on the skin’s surface, which helps to reduce transepidermal water loss and improve skin hydration. The compound’s molecular structure allows it to penetrate the stratum corneum, enhancing the skin’s barrier function and providing a smooth and silky feel .
Comparison with Similar Compounds
- Isostearyl isostearate
- Isopropyl myristate
- Cetyl palmitate
Properties
CAS No. |
57683-45-1 |
|---|---|
Molecular Formula |
C36H70O2 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
16-methylheptadecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H70O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h11-12,35H,4-10,13-34H2,1-3H3/b12-11- |
InChI Key |
BBBHAOOLZKQYKX-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)


![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)
![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)


![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)



![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)
